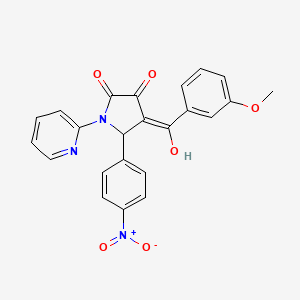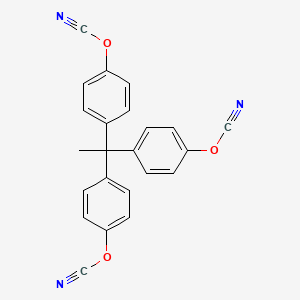
1,1,1-Tris(4-cyanatophenyl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Tris(4-cyanatophenyl)ethane is a cyanate ester monomer known for its high thermal stability and excellent mechanical properties. This compound is widely used in the production of high-performance polymers and composites, particularly in applications requiring high-temperature resistance and low moisture absorption .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Tris(4-cyanatophenyl)ethane can be synthesized through the condensation of phenols with cyanogen chloride (ClCN) in the presence of a tertiary amine . The reaction typically involves the following steps:
Condensation Reaction: Phenols react with cyanogen chloride in the presence of a tertiary amine to form cyanate esters.
Cyclotrimerization: The cyanate esters undergo cyclotrimerization to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Tris(4-cyanatophenyl)ethane primarily undergoes polymerization reactions, particularly cyclotrimerization, to form polycyanurate networks . These reactions are typically catalyzed by metal salts or strong bases.
Common Reagents and Conditions
Catalysts: Metal salts (e.g., zinc acetate) or strong bases (e.g., sodium hydroxide).
Reaction Conditions: Elevated temperatures (typically around 150-200°C) and inert atmosphere to prevent oxidation.
Major Products
The major product formed from the polymerization of this compound is a polycyanurate network, which exhibits high thermal stability and excellent mechanical properties .
Scientific Research Applications
1,1,1-Tris(4-cyanatophenyl)ethane has a wide range of applications in scientific research and industry:
Mechanism of Action
The primary mechanism of action for 1,1,1-Tris(4-cyanatophenyl)ethane involves cyclotrimerization of the cyanate groups to form triazine rings, resulting in the formation of a highly cross-linked polycyanurate network . This network structure imparts high thermal stability and mechanical strength to the material.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(4-cyanatophenyl)propane: Another cyanate ester monomer with similar properties but different molecular structure.
Bisphenol E cyanate ester: Known for its low viscosity and high glass transition temperature.
Methyl[tris(4-cyanatophenyl)]silane: A silicon-containing cyanate ester with similar thermal properties.
Uniqueness
1,1,1-Tris(4-cyanatophenyl)ethane is unique due to its trifunctional structure, which allows for the formation of highly cross-linked networks with superior thermal and mechanical properties compared to other cyanate esters .
Properties
IUPAC Name |
[4-[1,1-bis(4-cyanatophenyl)ethyl]phenyl] cyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3/c1-23(17-2-8-20(9-3-17)27-14-24,18-4-10-21(11-5-18)28-15-25)19-6-12-22(13-7-19)29-16-26/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWJTNMLTCVUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC#N)(C2=CC=C(C=C2)OC#N)C3=CC=C(C=C3)OC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
methanone](/img/structure/B2857782.png)
![Ethyl (5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2857783.png)
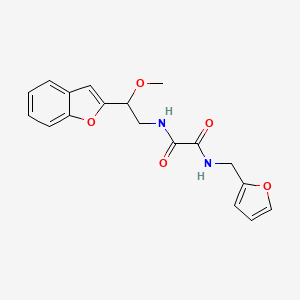
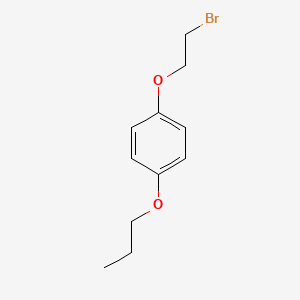
![N'-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2857788.png)
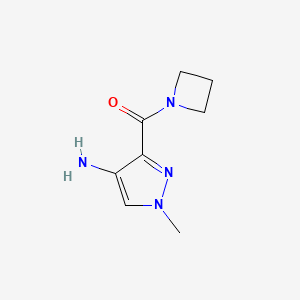
![1-[(4-Methoxyphenyl)methyl]-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea](/img/structure/B2857793.png)
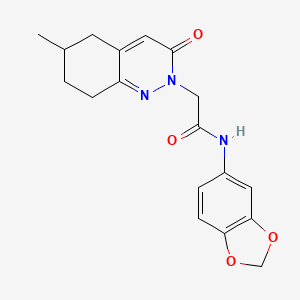
![Tert-butyl N-[[(3S,5S)-5-tert-butylpiperidin-3-yl]methyl]carbamate](/img/structure/B2857796.png)
![1-[4-(trifluoromethoxy)phenyl]-3-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]urea](/img/structure/B2857797.png)
![5-bromo-2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2857798.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B2857802.png)
